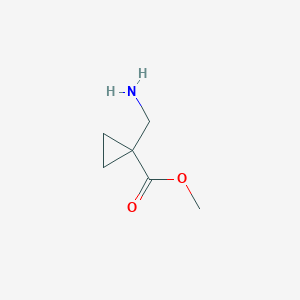

Methyl 1-(aminomethyl)cyclopropanecarboxylate

概要

説明

Methyl 1-(aminomethyl)cyclopropanecarboxylate is a chemical compound known for its role as a plant growth regulator. It is a structural analog of 1-aminocyclopropane-1-carboxylate acid, which is a key precursor in the biosynthesis of ethylene, a vital plant hormone . This compound has garnered attention due to its ability to enhance ethylene-related responses in plants, making it a valuable tool in agricultural and postharvest industries .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

化学反応の分析

Types of Reactions

Methyl 1-(aminomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学的研究の応用

Chemical Applications

Organic Synthesis : Methyl 1-(aminomethyl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis. It is utilized as a reagent for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions enhances its utility in synthetic chemistry.

Reagent in Biochemical Assays : The compound has been employed in biochemical assays to study enzyme interactions and metabolic pathways. For instance, its structural similarity to 1-aminocyclopropane-1-carboxylic acid allows it to act as an agonist for ethylene response pathways in plants, facilitating research into plant growth regulation.

Biological Applications

Plant Physiology : this compound plays a critical role in ethylene biosynthesis. As an analog of ACC (1-aminocyclopropane-1-carboxylic acid), it enhances ethylene-related responses such as root elongation inhibition, increased root hair formation, and accelerated fruit ripening.

| Response Type | Effect of this compound |

|---|---|

| Root Growth | Inhibition |

| Root Hair Development | Promotion |

| Leaf Senescence | Induction |

| Fruit Ripening | Acceleration |

Therapeutic Potential : The compound is being investigated for potential therapeutic applications due to its structural resemblance to biologically active compounds. Studies focus on its interactions with various biological macromolecules, including proteins and enzymes, which may lead to novel drug development opportunities .

Industrial Applications

Agriculture : In agricultural practices, this compound is employed as a plant growth regulator. Its ability to modulate ethylene levels makes it useful for enhancing crop yield and improving postharvest quality.

Case Study 1: Ethylene Response Enhancement

A study demonstrated that application of this compound significantly improved the ethylene response in tomato plants, leading to enhanced ripening rates compared to untreated controls. This finding highlights its potential utility in agricultural settings for managing fruit maturation processes.

Case Study 2: Synthesis of Novel Compounds

Research involving the synthesis of cyclopropane derivatives has shown that this compound can be utilized as a starting material for creating new compounds with potential pharmaceutical applications. The synthesis process was optimized to achieve high yields of desired products through careful selection of reaction conditions .

作用機序

The mechanism by which methyl 1-(aminomethyl)cyclopropanecarboxylate exerts its effects involves its interaction with ethylene biosynthesis pathways. As a structural analog of 1-aminocyclopropane-1-carboxylate acid, it acts as an agonist of ethylene response in plants. This interaction leads to enhanced ethylene-related responses such as restrained root elongation, increased root hair number, and accelerated ripening of postharvest fruits .

類似化合物との比較

Similar Compounds

1-Aminocyclopropane-1-carboxylate acid: The direct precursor of ethylene in plants.

Coronamic acid: Another analog with similar biological activity.

Norcoronamic acid: A related compound with distinct structural features.

Uniqueness

Methyl 1-(aminomethyl)cyclopropanecarboxylate is unique due to its specific structural modifications that enhance its activity as an ethylene agonist. This makes it particularly effective as a plant growth regulator compared to other similar compounds .

生物活性

Methyl 1-(aminomethyl)cyclopropanecarboxylate, often referred to as methyl-ACC, is a significant compound in the realm of plant biochemistry, primarily recognized for its role as a plant growth regulator. This article delves into its biological activity, mechanisms of action, and implications in various research fields.

Target Enzyme : Methyl-ACC primarily targets the enzyme ACC oxidase (ACO) , which is crucial in the biosynthesis of the plant hormone ethylene. By acting as an agonist to ethylene responses, methyl-ACC enhances ethylene-related physiological processes in plants.

Biochemical Pathways : The compound's interaction with ACO facilitates the conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ethylene, leading to various plant responses such as increased root hair formation and accelerated ripening of fruits like tomatoes .

Cellular Effects

Methyl-ACC influences several cellular processes:

- Root Development : It promotes restrained root elongation and increases the number of root hairs.

- Leaf Senescence : The compound accelerates dark-induced leaf senescence.

- Fruit Ripening : It enhances the ripening process in postharvest tomatoes, making it a valuable tool in agricultural practices.

Case Studies

Several studies have explored methyl-ACC's effects on plant physiology:

- Ethylene Production Enhancement : Research demonstrated that plants treated with methyl-ACC showed a marked increase in ethylene production compared to untreated controls. This was particularly evident in studies involving tomato plants where ripening was significantly hastened .

- Stress Response Modulation : Methyl-ACC has been shown to modulate plant responses to environmental stresses such as drought and salinity by enhancing ethylene signaling pathways.

- Calcium Channel Interaction : In addition to its role in ethylene production, methyl-ACC has been noted for its inhibitory effects on specific calcium channels, which could have implications for understanding neuronal functions and pain modulation mechanisms.

Comparative Analysis

To better understand methyl-ACC's unique properties, it is beneficial to compare it with similar compounds:

| Compound Name | Role/Activity | Unique Features |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Direct precursor of ethylene | Fundamental in ethylene biosynthesis |

| Coronamic acid | Similar biological activity | Distinct structural modifications |

| Norcoronamic acid | Related compound with different features | Varies in biological activity |

This compound stands out due to its specific structural modifications that enhance its efficacy as an ethylene agonist compared to other analogs .

Preparation Methods

The synthesis of this compound can be achieved through various methods:

特性

IUPAC Name |

methyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIHWQKTYOKPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。